molecular formula C19H22Cl2N6O2 B3859432 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone

2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone

Numéro de catalogue: B3859432
Poids moléculaire: 437.3 g/mol
Clé InChI: XRFWWFIALBFPBK-LPYMAVHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DFP-10917 is a small molecule inhibitor that targets the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH is overexpressed in cancer cells and plays a crucial role in their proliferation and survival. Therefore, inhibition of DHODH has emerged as a promising strategy for cancer treatment.

Mécanisme D'action

DFP-10917 exerts its anticancer effects by inhibiting 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, which leads to a depletion of intracellular pyrimidine nucleotides and a subsequent activation of the DNA damage response pathway. This results in cell cycle arrest and apoptosis in cancer cells. Moreover, DFP-10917 has been shown to modulate immune responses and inhibit angiogenesis, which are important processes in cancer development and progression.
Biochemical and Physiological Effects
DFP-10917 has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. DFP-10917 has also been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors.

Avantages Et Limitations Des Expériences En Laboratoire

DFP-10917 has several advantages for lab experiments, including its high potency and selectivity for 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, its ability to induce apoptosis in cancer cells, and its potential to enhance the efficacy of other anticancer agents. However, there are also some limitations to using DFP-10917 in lab experiments, such as its relatively short half-life and the need for further optimization of its pharmacokinetic properties.

Orientations Futures

For research on DFP-10917 include optimizing its pharmacokinetic properties, identifying biomarkers for patient selection, and investigating its potential for combination therapy with other anticancer agents. Moreover, DFP-10917 has also been shown to have potential applications in other diseases, such as autoimmune disorders and viral infections, which warrant further investigation.
In conclusion, DFP-10917 is a promising compound that has shown potent anticancer activity in preclinical studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Moreover, DFP-10917 has several potential future directions for research, which highlight its potential as a novel therapeutic agent for cancer and other diseases.

Applications De Recherche Scientifique

DFP-10917 has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that DFP-10917 inhibits 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone activity and induces apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated that DFP-10917 exhibits potent antitumor activity and enhances the efficacy of other anticancer agents.

Propriétés

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N6O2/c20-15-2-1-14(16(21)11-15)13-22-25-17-12-18(26-3-7-28-8-4-26)24-19(23-17)27-5-9-29-10-6-27/h1-2,11-13H,3-10H2,(H,23,24,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFWWFIALBFPBK-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Reactant of Route 2
Reactant of Route 2
2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Reactant of Route 3
Reactant of Route 3
2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Reactant of Route 4
Reactant of Route 4
2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Reactant of Route 5
Reactant of Route 5
2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Reactant of Route 6
Reactant of Route 6
2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.